tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Overview
Description
tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
Tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets, including cancer cells, microbes, and various types of disorders in the human body . .
Mode of Action
The mode of action of indole derivatives often involves binding with high affinity to multiple receptors . This interaction can lead to changes in the function of these targets, potentially resulting in therapeutic effects
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely, depending on its targets and mode of action. Indole derivatives have been found to exhibit a variety of biological activities, suggesting that they can have diverse effects at the molecular and cellular level
Preparation Methods
The synthesis of tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several scientific research applications:
Biological Activity
tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a complex organic compound classified as an indole derivative. Indole derivatives are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and research findings.
- Molecular Formula : C18H23BrN2O2
- Molar Mass : 379.29 g/mol
- CAS Number : 1858256-79-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, influencing various signaling pathways.
- Biochemical Pathways : The compound is known to modulate several biochemical pathways that are crucial for cellular functions and responses.
Anticancer Properties
Research indicates that indole derivatives, including this compound, possess significant anticancer properties. In studies involving human tumor cell lines such as HeLa and HCT116:
- Cell Proliferation Inhibition : The compound demonstrated potent antiproliferative effects with IC50 values indicating effective inhibition of cancer cell growth.
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.55 |
HCT116 | 0.87 |
These findings suggest its potential as a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. Preliminary studies show that tert-butyl 8-bromo-5-ethyl can inhibit the growth of various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 10 |
S. aureus | 15 |
These results highlight the compound's potential in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro through the modulation of pro-inflammatory cytokines. This effect is critical in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal explored the effects of various indole derivatives on tumor growth in xenograft models. The results indicated that tert-butyl 8-bromo exhibited significant tumor growth inhibition compared to control groups .
- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties of indole derivatives highlighted that tert-butyl 8-bromo effectively inhibited the growth of both gram-positive and gram-negative bacteria .
- Inflammation Model : Research assessing the anti-inflammatory activity demonstrated that treatment with tert-butyl 8-bromo reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 8-bromo-5-ethyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2/c1-5-21-15-7-6-12(19)10-13(15)14-11-20(9-8-16(14)21)17(22)23-18(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNVZRJGTHEHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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